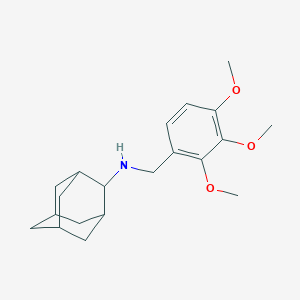
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, this compound has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. However, this compound has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective this compound analogs. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The advantages and limitations of this compound need to be taken into account when designing experiments. There are several future directions for research on this compound, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.
Métodos De Síntesis
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, this compound has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.
Propiedades
Fórmula molecular |
C20H29NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3 |
Clave InChI |
XQBIHUBWXIBBRW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)